molecular formula C10H8O3 B13572317 2-(1-Benzofuran-7-yl)aceticacid

2-(1-Benzofuran-7-yl)aceticacid

Cat. No.: B13572317
M. Wt: 176.17 g/mol
InChI Key: MGSQMTWSTVFLGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including 2-(1-Benzofuran-7-yl)acetic acid, often involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require the use of strong bases and dehydrating agents to facilitate the formation of the benzofuran ring.

Industrial Production Methods

Industrial production of benzofuran derivatives may involve more complex synthetic routes, including the use of transition-metal catalysis for the cyclization of aryl acetylenes . These methods are designed to maximize yield and minimize side reactions, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzofuran-7-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid, while substitution reactions can produce halogenated or nitrated benzofuran derivatives .

Scientific Research Applications

Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

2-(1-benzofuran-7-yl)acetic acid

InChI

InChI=1S/C10H8O3/c11-9(12)6-8-3-1-2-7-4-5-13-10(7)8/h1-5H,6H2,(H,11,12)

InChI Key

MGSQMTWSTVFLGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CC(=O)O)OC=C2

Origin of Product

United States

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